molecular formula C17H22N2O3S B13973706 4-(Benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(Benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13973706
M. Wt: 334.4 g/mol
InChI Key: WQKIGWIIRUPYFW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-(Benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Mechanism of Action

The mechanism of action of 4-(Benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with various enzymes and receptors, leading to a range of biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole moiety, in particular, is associated with a wide range of biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H22N2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

tert-butyl 4-(1,3-benzoxazol-2-ylsulfanyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H22N2O3S/c1-17(2,3)22-16(20)19-10-8-12(9-11-19)23-15-18-13-6-4-5-7-14(13)21-15/h4-7,12H,8-11H2,1-3H3

InChI Key

WQKIGWIIRUPYFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)SC2=NC3=CC=CC=C3O2

Origin of Product

United States

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